molecular formula C18H28ClN3O6S B12850354 tri-tert-Butyl 2-(4-chlorothiazol-2-yl)hydrazine-1,1,2-tricarboxylate

tri-tert-Butyl 2-(4-chlorothiazol-2-yl)hydrazine-1,1,2-tricarboxylate

Cat. No.: B12850354
M. Wt: 450.0 g/mol
InChI Key: HYSVNCPFTVFJSD-UHFFFAOYSA-N
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Description

Tri-tert-Butyl 2-(4-chlorothiazol-2-yl)hydrazine-1,1,2-tricarboxylate: is a complex organic compound with the molecular formula C18H28ClN3O6S and a molecular weight of 449.95 g/mol . This compound is characterized by the presence of tert-butyl groups, a chlorothiazole ring, and hydrazine tricarboxylate moiety, making it a unique and versatile molecule in various chemical applications.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazine oxides, while reduction can produce thiazole derivatives .

Scientific Research Applications

Chemistry: In chemistry, tri-tert-Butyl 2-(4-chlorothiazol-2-yl)hydrazine-1,1,2-tricarboxylate is used as a building block for synthesizing more complex molecules.

Biology and Medicine: The compound’s hydrazine moiety makes it a candidate for developing new pharmaceuticals, particularly as enzyme inhibitors or antimicrobial agents. Its ability to interact with biological molecules opens up possibilities for drug discovery and development .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer production .

Mechanism of Action

The mechanism of action of tri-tert-Butyl 2-(4-chlorothiazol-2-yl)hydrazine-1,1,2-tricarboxylate involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The chlorothiazole ring can also interact with various biological pathways, potentially affecting cellular processes .

Comparison with Similar Compounds

  • Tri-tert-Butyl 2-(4-methylthiazol-2-yl)hydrazine-1,1,2-tricarboxylate
  • Tri-tert-Butyl 2-(4-bromothiazol-2-yl)hydrazine-1,1,2-tricarboxylate
  • Tri-tert-Butyl 2-(4-aminothiazol-2-yl)hydrazine-1,1,2-tricarboxylate

Comparison: Compared to these similar compounds, tri-tert-Butyl 2-(4-chlorothiazol-2-yl)hydrazine-1,1,2-tricarboxylate is unique due to the presence of the chlorine atom in the thiazole ring.

Properties

Molecular Formula

C18H28ClN3O6S

Molecular Weight

450.0 g/mol

IUPAC Name

tert-butyl N-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-N-(4-chloro-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C18H28ClN3O6S/c1-16(2,3)26-13(23)21(12-20-11(19)10-29-12)22(14(24)27-17(4,5)6)15(25)28-18(7,8)9/h10H,1-9H3

InChI Key

HYSVNCPFTVFJSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC(=CS1)Cl)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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